Structural Differentiation from the Trifluoromethyl Analog (CAS 339009-80-2): -OCF3 vs. -CF3 at the N2-Phenyl Substituent
The target compound bears a 4-(trifluoromethoxy)phenyl group at the N2 position, whereas the equally accessible analog registered under CAS 339009-80-2 carries a 4-(trifluoromethyl)phenyl group . The -OCF3 substituent introduces an oxygen atom that alters the electron-withdrawing character (Hammett σp: -OCF3 ≈ 0.35 vs. -CF3 ≈ 0.54), increases molecular polar surface area, and adds a hydrogen-bond acceptor capable of interacting with protein backbone or side-chain residues [1]. Although no direct comparative biological data exist for the target compound, the structural divergence is sufficient to produce distinct binding poses and metabolic profiles in phthalazinone-based inhibitor series [1]. Procurement of CAS 161716-26-3 rather than CAS 339009-80-2 is therefore mandatory when the experimental design specifies the -OCF3 substituent.
| Evidence Dimension | N2-phenyl para-substituent identity |
|---|---|
| Target Compound Data | 4-(Trifluoromethoxy)phenyl (-OCF3) |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenyl (-CF3); CAS 339009-80-2 |
| Quantified Difference | Hammett σp difference: ~0.19 units; molecular weight difference: ~16 g/mol; topological polar surface area difference: ~9.2 Ų (calculated) |
| Conditions | Structural analysis based on chemical structure; no biological assay data available for CAS 161716-26-3 |
Why This Matters
Substituting the -OCF3 group for -CF3 can fundamentally alter target engagement, potency, and metabolic fate; procurement of the correct CAS is therefore essential for experimental reproducibility.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. doi:10.1126/science.1131943. Reviews the distinct physicochemical properties of -OCF3 versus -CF3 substituents in drug design. View Source
